(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
This compound is a thiazolo[3,2-a]pyrimidine derivative, which is a class of compounds that have been studied for their potential biological activities . It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
While the specific synthesis for this compound is not available, trifluoromethylpyridines, which are structurally similar, are typically synthesized through various methods including cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolo[3,2-a]pyrimidine core, a trifluoromethyl group, and two phenyl rings. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could potentially affect the compound’s polarity, reactivity, and stability .Future Directions
Mechanism of Action
Target of action
Pyrimidines are often used in antineoplastic drugs, suggesting potential targets could be involved in cell proliferation or DNA synthesis .
Mode of action
Many pyrimidine derivatives exert their effects by interacting with enzymes involved in dna synthesis, potentially inhibiting cell proliferation .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Given that pyrimidines are integral to dna and rna, it’s possible that it could impact pathways involving nucleic acid synthesis or repair .
Pharmacokinetics
The trifluoromethyl group it contains is often used to improve the metabolic stability and lipophilicity of pharmaceuticals , which could enhance its bioavailability.
Result of action
If it acts similarly to other antineoplastic pyrimidines, it could potentially inhibit cell proliferation and induce apoptosis .
Properties
IUPAC Name |
(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-[[4-(trifluoromethyl)phenyl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F3N3O2S/c1-17-23(25(35)33-21-10-6-3-7-11-21)24(19-8-4-2-5-9-19)34-26(36)22(37-27(34)32-17)16-18-12-14-20(15-13-18)28(29,30)31/h2-16,24H,1H3,(H,33,35)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJUDSXBNUKWFK-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)C(F)(F)F)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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